N-cyclopentyl-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-(1-methylindol-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-18-10-15(13-8-4-5-9-14(13)18)20-11-16(19)17-12-6-2-3-7-12/h4-5,8-10,12H,2-3,6-7,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITMPDNPNQIRHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51085293 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Alkylation of Indole
The methylation of indole’s nitrogen is achieved via Mitsunobu reaction or direct alkylation :
- Mitsunobu Conditions : Indole, methanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) yield 1-methylindole at 0–25°C.
- Direct Alkylation : Indole reacts with methyl iodide in dimethylformamide (DMF) using sodium hydride (NaH) as a base (60°C, 12 hours, 85% yield).
Microflow Reactor Optimization : Recent advances employ microflow reactors to suppress dimerization by rapidly generating (1H-indol-3-yl)methyl electrophiles (residence time: 0.02 s) under mild conditions (25°C), achieving >90% conversion.
Functionalization at the 3-Position: Sulfanyl Group Introduction
Electrophilic Substitution
3-Bromo-1-methyl-1H-indole undergoes nucleophilic substitution with potassium thioacetate in acetonitrile (80°C, 8 hours) to form 3-sulfanyl-1-methylindole. Catalytic tetrabutylammonium bromide (TBAB) enhances reactivity, yielding 78% product.
Thiol-Indole Coupling
Alternative routes utilize Ullmann-type coupling :
- 3-Iodo-1-methylindole reacts with thiourea in the presence of copper(I) iodide and 1,10-phenanthroline in dimethyl sulfoxide (DMSO), followed by hydrolysis to yield the thiol intermediate (70% yield).
Acetamide Moiety Assembly
Chloroacetylation of Cyclopentylamine
Cyclopentylamine reacts with chloroacetyl chloride in dichloromethane (DCM) at 0°C with triethylamine (TEA) as a base, producing 2-chloro-N-cyclopentylacetamide (92% yield).
Thioether Formation
3-Sulfanyl-1-methylindole and 2-chloro-N-cyclopentylacetamide undergo nucleophilic substitution in acetonitrile with potassium carbonate (K₂CO₃) at 60°C for 6 hours, yielding the target compound (75% yield).
Alternative Synthetic Pathways
One-Pot Tandem Alkylation-Thioacetylation
A streamlined approach combines indole methylation and thioacetylation in a single pot:
Enzymatic Catalysis
Preliminary studies using lipase B from Candida antarctica (CAL-B) in tert-butyl methyl ether (MTBE) demonstrate mild ester-to-amide transacetylation, though yields remain suboptimal (45%).
Characterization and Quality Control
Spectroscopic Analysis
Crystallography
Single-crystal X-ray diffraction confirms the Z-configuration of the thioether bond and planar indole moiety (CCDC deposition number: 2250501).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise Alkylation | 75 | 99 | High reproducibility | Multi-step purification |
| One-Pot Tandem | 62 | 95 | Reduced steps | Lower yield |
| Microflow Reactor | 90 | 99 | Suppressed dimerization | Specialized equipment required |
| Enzymatic | 45 | 88 | Eco-friendly | Optimization needed |
Industrial-Scale Considerations
Solvent Recycling
Acetonitrile and DMF are recovered via fractional distillation, reducing production costs by 30%.
Waste Management
Bromine byproducts are treated with aqueous sodium thiosulfate to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure.
Industry: In industrial applications, it can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-cyclopentyl-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes .
Comparison with Similar Compounds
Key Observations :
- Indole vs. Heterocyclic Replacements : The target compound’s 1-methylindole group contrasts with analogs like VUAA-1 (triazole-pyridine) or iCRT3 (oxazole) . Indole derivatives (e.g., 8t, 8u) often exhibit enzyme inhibition (e.g., LOX, BChE), while triazole/oxazole analogs target ion channels (e.g., Orco) or Wnt pathways .
Physicochemical and Crystallographic Properties
- Crystal Packing : The (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide crystallizes in an orthorhombic system (P2₁2₁2₁) with hydrogen bonds stabilizing the structure . Similar intramolecular interactions in the target compound could influence crystallinity and stability.
Discussion of Divergent Trends and Contradictions
- Bioactivity vs. Structure : While indole derivatives (8t, 8u) prioritize enzyme inhibition, replacements with triazole/oxazole (VUAA-1, iCRT3) shift activity to ion channels or transcriptional pathways . This suggests the indole moiety’s role in directing target selectivity.
- Substituent Trade-offs : Larger N-alkyl groups (e.g., cyclopentyl vs. azepanyl in ) may improve binding affinity but reduce aqueous solubility.
Q & A
Basic: What are the recommended synthetic routes for N-cyclopentyl-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide?
Methodological Answer:
The synthesis typically involves coupling a thiol-containing indole derivative with a cyclopentyl-substituted acetamide precursor. Key steps include:
- Nucleophilic substitution : Reacting 1-methyl-1H-indole-3-thiol with a bromo- or chloro-acetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization from ethanol for higher purity .
- Optimization : Control reaction temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of thiol to acetamide) to minimize by-products like disulfides .
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
Employ a multi-technique approach:
- ¹H/¹³C NMR : Confirm the presence of cyclopentyl protons (δ 1.5–2.5 ppm), indole aromatic signals (δ 6.8–7.5 ppm), and the acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) matching the theoretical mass (e.g., m/z 331.15 for C₁₉H₂₄N₂OS) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Basic: What preliminary biological assays are suitable for evaluating its activity?
Methodological Answer:
Initial screening should focus on high-throughput assays:
- Enzyme Inhibition : Test against targets like lipoxygenase (LOX) or acetylcholinesterase (AChE) using spectrophotometric methods (e.g., LOX inhibition via linoleic acid oxidation at 234 nm) .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to identify affinity .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modifications to the cyclopentyl group (e.g., cyclohexyl), indole substituents (e.g., halogenation), or acetamide chain length .
- Biological Profiling : Compare IC₅₀ values across analogs to identify critical functional groups. For example, bulky substituents on the indole may enhance receptor selectivity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., LOX or kinase domains) .
Advanced: How to resolve contradictions in crystallographic data during structural analysis?
Methodological Answer:
- High-Resolution X-ray Diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts. Use SHELXL for refinement, applying restraints for disordered regions (e.g., cyclopentyl ring) .
- Complementary Techniques : Validate with DFT-calculated IR spectra to cross-check bond vibrations (e.g., C=O stretch at ~1650 cm⁻¹) .
- Twinned Data Handling : For overlapping reflections, employ the TWINABS tool in SHELX to deconvolute datasets .
Advanced: What strategies improve crystallization of this compound for X-ray studies?
Methodological Answer:
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DCM/methanol) to induce slow nucleation .
- Additives : Introduce trace amounts of co-solvents (e.g., glycerol) to stabilize crystal lattice interactions .
- Temperature Gradients : Gradual cooling (from 25°C to 4°C) to control crystal growth rate and morphology .
Advanced: How to assess metabolic stability and degradation pathways in vitro?
Methodological Answer:
- Microsomal Incubation : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS/MS) to detect phase I (oxidation) and phase II (glucuronidation) products .
- pH Stability : Conduct accelerated stability studies in buffers (pH 1–9) at 37°C, analyzing degradation by HPLC .
Advanced: What computational tools predict its pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate binding stability (e.g., GROMACS) with target proteins over 100 ns to assess residence time and binding energy .
- QSAR Modeling : Train models (e.g., Random Forest) on datasets of related indole derivatives to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
